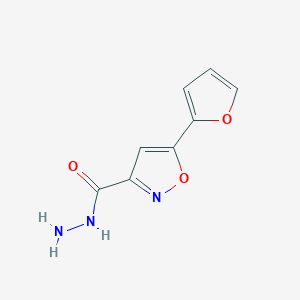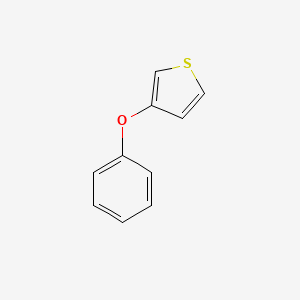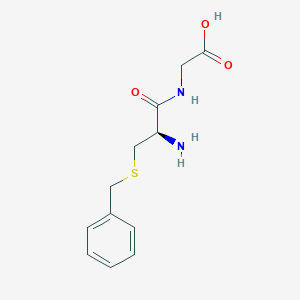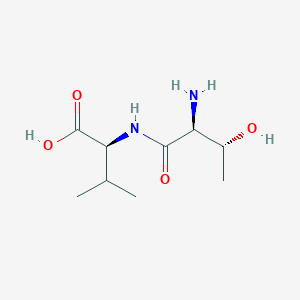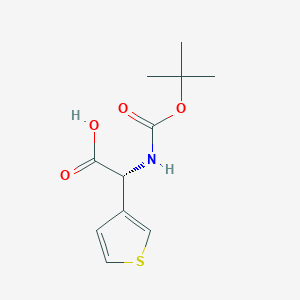![molecular formula C8H8ClN3OS B1353429 7-(氯甲基)-2-乙基-5H-[1,3,4]噻二唑并[3,2-a]嘧啶-5-酮 CAS No. 869634-07-1](/img/structure/B1353429.png)
7-(氯甲基)-2-乙基-5H-[1,3,4]噻二唑并[3,2-a]嘧啶-5-酮
描述
7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C8H8ClN3OS and its molecular weight is 229.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学反应性
- 高效合成技术:该化合物已在微波辐射下高效合成,表明在简化的生产方法中具有潜力 (Djekou, Gellis, El-Kashef, & Vanelle, 2006)。
- 化学反应性和转化:研究表明,该化合物可以发生各种化学转化。例如,它在特定条件下与各种阴离子反应可以产生一系列潜在的生物活性噻唑并嘧啶酮 (Okabe, Taniguchi, & Maekawa, 1974)。
生物和药理学潜力
- 抗癌活性:研究已经探索了该化合物的衍生物的合成及其抗癌活性的评估。一些衍生物对特定的癌细胞系显示出有希望的结果 (Gaonkar 等人,2018)。
- 抗菌活性:已经合成并评估了该化合物的某些衍生物的抗菌特性,显示出作为抗菌感染剂的潜力 (Angulwar, Khansole, & Bhosale, 2019)。
- 抗过敏特性:对噻二唑并嘧啶衍生物的研究表明具有潜在的抗过敏活性,表明在过敏治疗中具有治疗应用的可能性 (Suzuki 等人,1992)。
高级化学合成
- 新型合成方法:已经开发了用于相关噻二唑并嘧啶衍生物的创新合成方法,强调了该化合物在推进合成化学技术中的作用 (Ranganath 等人,2011)。
作用机制
Mode of Action
It’s known that the compound can undergo reactions with various agents . For example, it can react with tert-butyl hypochlorite and molecular bromine . The chlorine atom in the chloromethyl group can also be replaced through the action of piperidine and morpholine .
Biochemical Pathways
The compound is synthesized by a combination of [3 + 3] cycloaddition, reduction, deamination reactions . This suggests that it might interact with biochemical pathways involving these types of reactions.
Result of Action
The compound’s synthesis involves a diversity-oriented catalysis , suggesting that it might have diverse molecular and cellular effects.
Action Environment
生化分析
Biochemical Properties
7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can bind to DNA, potentially interfering with replication and transcription processes .
Cellular Effects
The effects of 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one on cells are profound. It can induce apoptosis, a process of programmed cell death, in cancer cells, thereby inhibiting tumor growth. This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell division and differentiation. Furthermore, 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can inhibit enzyme activity or activate certain pathways, depending on the target. For example, by binding to DNA, it can prevent the replication of cancer cells. Additionally, 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can modulate gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one change over time. Initially, it may exhibit strong inhibitory effects on cell proliferation and enzyme activity. Over extended periods, its stability and degradation become critical factors. Studies have shown that this compound can degrade under certain conditions, leading to a reduction in its efficacy. Long-term exposure to 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can also result in adaptive cellular responses, potentially diminishing its impact .
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one vary with dosage in animal models. At low doses, it may exhibit minimal toxicity and significant therapeutic effects, such as tumor suppression. At higher doses, toxic effects can become apparent, including damage to healthy tissues and organs. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. This interaction can affect the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can influence the activity of other metabolic enzymes, potentially altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound may also accumulate in certain tissues, depending on its affinity for specific biomolecules. The distribution of 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and signaling pathways .
属性
IUPAC Name |
7-(chloromethyl)-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3OS/c1-2-6-11-12-7(13)3-5(4-9)10-8(12)14-6/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOANKRIPGZQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=O)C=C(N=C2S1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427872 | |
| Record name | 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869634-07-1 | |
| Record name | 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



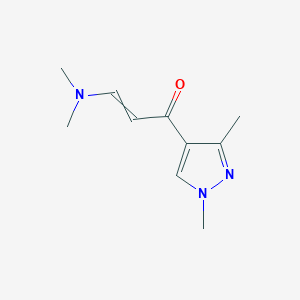
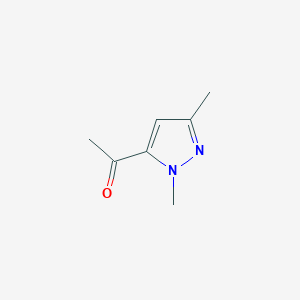
![methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B1353356.png)
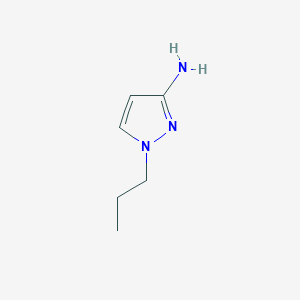
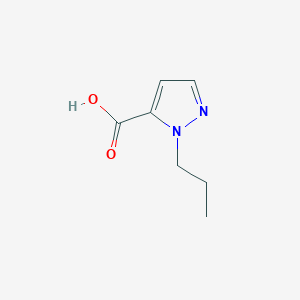
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1353362.png)

